9-Julolidine boronic acid
Overview
Description
9-Julolidine boronic acid is a chemical compound with the molecular formula C12H16BNO2 . It is used in various areas of research, including chemical biology, supramolecular chemistry, and biomedical applications .
Synthesis Analysis
Boronic acids, including 9-Julolidine boronic acid, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . The synthesis of boronic acids often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis
The molecular structure of 9-Julolidine boronic acid consists of a boronic acid group attached to a julolidine ring . The boronic acid group can form reversible covalent bonds with 1,2- and 1,3-diols .Chemical Reactions Analysis
Boronic acids, including 9-Julolidine boronic acid, are known to interact with amines and carboxylic acids . They can also undergo protodeboronation to give boronic acids .Physical And Chemical Properties Analysis
9-Julolidine boronic acid has a molecular weight of 217.072 Da . It is known to show bathochromic shifts of the fluorescence band upon changing from aprotic solvents to protic solvents .Scientific Research Applications
Sensing Applications
9-Julolidine boronic acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. These systems can detect analytes at the interface of the sensing material or within the bulk sample, making them versatile for various analytical applications .
Biological Labelling
The compound’s reactivity with diols also allows it to be used in biological labelling. This application is particularly important for tracking and observing biological molecules within different environments, aiding in the study of biological processes and molecular interactions .
Protein Manipulation and Modification
Boronic acids, including 9-Julolidine boronic acid, play a significant role in protein manipulation and modification. Researchers utilize these interactions to alter protein structures, which can help in understanding protein functions and in the development of new therapeutic approaches .
Therapeutic Development
The interaction of boronic acids with various biological molecules paves the way for the development of therapeutics. For instance, they can be used to create polymers for the controlled release of insulin, which is a significant advancement in diabetes treatment .
Separation Technologies
In the field of separation technologies, 9-Julolidine boronic acid is employed due to its selective binding properties. It can be used for the electrophoresis of glycated molecules, which is essential for the analysis of glycosylated proteins and other biomolecules .
Analytical Methods
Lastly, 9-Julolidine boronic acid is used as a building material for microparticles in analytical methods. These microparticles can be designed to have specific interactions with target molecules, enhancing the sensitivity and specificity of detection methods .
Safety and Hazards
Future Directions
The versatile functionalities of boronic acids, including 9-Julolidine boronic acid, have inspired the exploration of novel chemistries using boron . Future research may focus on developing new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery .
Mechanism of Action
Target of Action
The primary targets of 9-Julolidine boronic acid are biological molecules possessing polyhydroxy motifs . These targets include saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine . The compound’s ability to recognize and bind to these specific targets mimics certain biological processes, such as protein-substrate interactions .
Mode of Action
9-Julolidine boronic acid interacts with its targets by forming reversible covalent bonds with 1,2- and 1,3-diols . This unique property allows 9-Julolidine boronic acid to serve as a synthetic receptor for the specific recognition and detection of cis-diol-containing species . The compound’s mode of action primarily involves sensing local environmental properties such as polarity and pH .
Biochemical Pathways
The biochemical pathways affected by 9-Julolidine boronic acid involve the sensing of mono- and polysaccharides . The compound’s ability to bind to diol and polyol motifs present in saccharides and catechols allows it to differentiate these molecules, which are ubiquitous in biological systems and challenging to differentiate due to their similarity in size and structure .
Pharmacokinetics
They are considered “green” compounds due to their low toxicity and degradation into environmentally friendly boric acid .
Result of Action
The molecular and cellular effects of 9-Julolidine boronic acid’s action primarily involve changes in the local microenvironment. The compound serves as a fluorescent turn-on probe, effectively sensing local environmental properties such as polarity, pH, viscosity, protein folding, and misfolding . This allows for the monitoring of changes in solvent dielectric constant, viscosity, self-assembled polymers, and submicrometer-sized membrane-bound compartments in live cellular systems .
Action Environment
The action, efficacy, and stability of 9-Julolidine boronic acid are influenced by environmental factors. The compound’s success in Suzuki–Miyaura (SM) cross-coupling reactions, for instance, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagent .
properties
IUPAC Name |
1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO2/c15-13(16)11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14/h7-8,15-16H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBWUXYYINOPAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C3C(=C1)CCCN3CCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374819 | |
Record name | 9-julolidine boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Julolidine boronic acid | |
CAS RN |
391248-18-3 | |
Record name | B-(2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=391248-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-julolidine boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Julolidine boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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